Cas no 85-57-4 (2-(4-Hydroxybenzoyl)benzoic acid)

2-(4-Hydroxybenzoyl)benzoic acid structure
85-57-4 structure
Nombre del producto:2-(4-Hydroxybenzoyl)benzoic acid
Número CAS:85-57-4
MF:C14H10O4
Megavatios:242.226804256439
MDL:MFCD00016507
CID:34353
PubChem ID:6814

2-(4-Hydroxybenzoyl)benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-Hydroxybenzoyl)benzoic acid
    • 2-(4-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)-benzoicaci
    • o-(p-hydroxybenzoyl)benzoicacid
    • phthaleinacid
    • 2-(P-HYDROXYBENZOYL)BENZOIC AC ID
    • AKOS B028764
    • 2-(4-hydroxybenzoyI)benzoic acid
    • 2-(4-Hydroxy-benzoyl)benzoic acid
    • 2-(2-METHYLPHENYL)-ISONICOTINIC ACID
    • 2-(4-Hydroxy-benzoyl)-benzoesaeure
    • 2-(4-hydroxy-benzoyl)-benzoic acid
    • 4'-Hydroxybenzophenone-2-carboxylic acid
    • 4'-Oxy-benzophenon-carbonsaeure-(2)
    • Hibenzate
    • Benzoicacid, o-(p-hydroxybenzoyl)- (6CI,7CI,8CI)
    • 2-(4'-Hydroxybenzoyl)benzoic acid
    • 4'-Hydroxy-2-benzoylbenzoic acid
    • NSC 122980
    • NSC 57609
    • Phthalein acid
    • o-(p-Hydroxybenzoyl)benzoic acid
    • Hybenzoate
    • Benzoic acid, 2-(4-hydroxybenzoyl)-
    • 2-(4-Hydroxybenzoyl)-Benzoic Acid
    • BENZOIC ACID, o-(p-HYDROXYBENZOYL)-
    • Benzoic acid, p-(p-hydroxybenzoyl)-
    • 2-[(4-hydroxyphenyl)carbonyl]benzoic acid
    • 2-(p-Hydroxybenzoyl)benzoic acid
    • U7255OO1G6
    • WLN: QVR BVR DQ
    • 3-1
    • 2-(4-hydroxybenzoyl)benzoic acid, AldrichCPR
    • SCHEMBL63564
    • STK350538
    • UNII-U7255OO1G6
    • CS-W021410
    • 2-(4-Hydroxybenzoyl)benzoicacid
    • CHEMBL84525
    • BDBM50145805
    • 2-(4-hydroxybenzoyl)benzoesyre
    • PS-5274
    • SR-01000944843-1
    • F20344
    • EINECS 201-616-4
    • LS-37536
    • MFCD00016507
    • BRN 2116114
    • DTXSID0075360
    • AKOS000313023
    • NSC-122980
    • NSC-57609
    • AI3-22141
    • NSC57609
    • AC-494
    • NSC122980
    • YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • W-200566
    • EN300-230459
    • Z276118976
    • HIBENZATE [INN]
    • SR-01000944843
    • 85-57-4
    • A841367
    • FT-0631401
    • 3-10-00-04429 (Beilstein Handbook Reference)
    • 2-(4-Hydroxybenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-hydroxybenzoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Hydroxybenzoyl)benzoic acid
    • 4′-Hydroxy-2-benzoylbenzoic acid
    • NS00038987
    • MDL: MFCD00016507
    • Renchi: 1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
    • Clave inchi: YGTUPRIZNBMOFV-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C(C2C=CC(O)=CC=2)=O)=CC=CC=1)O
    • Brn: 2116114

Atributos calculados

  • Calidad precisa: 242.05800
  • Masa isotópica única: 242.057909
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 318
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 74.6

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.356
  • Punto de fusión: 306-310°C
  • Punto de ebullición: 512.6°C at 760 mmHg
  • Punto de inflamación: 277.9 °C
  • índice de refracción: 1.5201 (20 C)
  • PSA: 74.60000
  • Logp: 2.32140

2-(4-Hydroxybenzoyl)benzoic acid Información de Seguridad

2-(4-Hydroxybenzoyl)benzoic acid Datos Aduaneros

  • Código HS:2918990090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Hydroxybenzoyl)benzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-230459-0.25g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
0.25g
$19.0 2024-06-20
Enamine
EN300-230459-2.5g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
2.5g
$27.0 2024-06-20
Chemenu
CM160641-100g
2-(4-HYDROXYBENZOYL)BENZOIC ACID
85-57-4 95+%
100g
$86 2022-06-10
eNovation Chemicals LLC
D628876-500g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 97%
500g
$600 2024-06-05
eNovation Chemicals LLC
D628876-100g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 97%
100g
$200 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS014271-250MG
2-(4-hydroxybenzoyl)benzoic acid
85-57-4
250mg
¥1908.94 2023-11-09
Chemenu
CM160641-500g
2-(4-HYDROXYBENZOYL)BENZOIC ACID
85-57-4 95+%
500g
$258 2022-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-262259-250 mg
4'-Hydroxybenzophenone-2-carboxylic acid,
85-57-4
250MG
¥1,098.00 2023-07-11
Fluorochem
215695-10g
2-(4-Hydroxybenzoyl)benzoic acid
85-57-4 95%
10g
£10.00 2022-03-01
Enamine
EN300-230459-0.5g
2-(4-hydroxybenzoyl)benzoic acid
85-57-4 95%
0.5g
$21.0 2024-06-20

2-(4-Hydroxybenzoyl)benzoic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Referencia
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid ;  3 h, 423 K
Referencia
MCM-41 Supported Phosphotungstic Acid for the Hydroxyalkylation of Phenol to Phenolphthalein
Jha, Ajay; et al, Industrial & Engineering Chemistry Research, 2012, 51(10), 3916-3922

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Referencia
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Referencia
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Referencia
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydroxylamine, sulfate Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Referencia
3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins
Ruminski, J. K., Polish Journal of Chemistry, 1997, 71(7), 908-914

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: 1,1,2,2-Tetrachloroethane ;  rt; 24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
A step further in the discovery of phthalein derivatives as thymidylate synthase inhibitors
Calo, Samuele; et al, ARKIVOC (Gainesville, 2004, (5), 382-396

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Aluminum chloride ;  40 - 50 °C; 5 h, 100 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Sulfuric acid ;  110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Acetic acid Solvents: Ethanol ;  < pH 7, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, reflux
Referencia
Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold
Hardcastle, Ian R.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6209-6221

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Aluminum chloride ;  0.17 h, 0 °C; 1 h, 0 °C → rt; 16 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  26 h, 115 - 125 °C
Referencia
Non-Peptidic Small-Molecule Inhibitors of the Single-Chain Hepatitis C Virus NS3 Protease/NS4A Cofactor Complex Discovered by Structure-Based NMR Screening
Wyss, Daniel F.; et al, Journal of Medicinal Chemistry, 2004, 47(10), 2486-2498

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  100 °C
Referencia
Rational Design of a Near-Infrared Fluorescent Probe Based on a Pyridazinone Scaffold
Zhou, Tongliang; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3274-3281

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Aluminum chloride ;  45 min, rt
1.2 Solvents: Water
Referencia
An Alternative Method for the Synthesis of γ-Lactones by Using Cesium Fluoride-Celite/Acetonitrile Combination
Mohammed Khan, Khalid; et al, Synthetic Communications, 2003, 33(19), 3435-3453

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Aluminum chloride ;  0 °C; 16 h, rt
2.1 Reagents: Pyridinium chloride ;  5 h, 195 °C
Referencia
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1
Bond, Silas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(4), 969-975

Synthetic Routes 16

Condiciones de reacción
Referencia
Rational Design of Fluorescent Phthalazinone Derivatives for One- and Two-Photon Imaging
Yang, Lingfei; et al, Chemistry - A European Journal, 2016, 22(35), 12363-12370

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, 250 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest
Chamoli, Tanu; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(5), 748-757

2-(4-Hydroxybenzoyl)benzoic acid Raw materials

2-(4-Hydroxybenzoyl)benzoic acid Preparation Products

2-(4-Hydroxybenzoyl)benzoic acid Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-57-4)2-(4-Hydroxybenzoyl)-Benzoic acid
26053364
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe